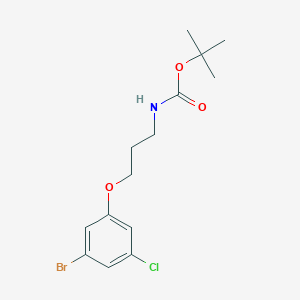

tert-Butyl (3-(3-bromo-5-chlorophenoxy)propyl)carbamate

Description

tert-Butyl (3-(3-bromo-5-chlorophenoxy)propyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked via a propyl chain to a 3-bromo-5-chlorophenoxy group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its halogenated aromatic moiety (bromo and chloro substituents) confers unique electronic and steric properties, making it valuable for targeted substitutions or couplings in organic synthesis . Safety protocols highlight its sensitivity to heat and ignition sources, necessitating precautions during handling .

Properties

Molecular Formula |

C14H19BrClNO3 |

|---|---|

Molecular Weight |

364.66 g/mol |

IUPAC Name |

tert-butyl N-[3-(3-bromo-5-chlorophenoxy)propyl]carbamate |

InChI |

InChI=1S/C14H19BrClNO3/c1-14(2,3)20-13(18)17-5-4-6-19-12-8-10(15)7-11(16)9-12/h7-9H,4-6H2,1-3H3,(H,17,18) |

InChI Key |

CVDAHNDQOJWRCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparative Insights :

Electronic Effects: The 3-bromo-5-chlorophenoxy group in the target compound introduces strong electron-withdrawing effects, directing electrophilic substitutions to specific positions on the aromatic ring. This contrasts with methoxy-substituted derivatives (e.g., quinazoline-based carbamates), where electron-donating groups activate the ring for nucleophilic attacks .

By comparison, propargylamine derivatives (e.g., ) exhibit minimal steric bulk, enabling rapid alkyne-based conjugations .

Biological Activity: Halogenated carbamates (e.g., the target compound) are often employed as halogen bond donors in drug design, enhancing interactions with biological targets. In contrast, benzimidazolone-containing derivatives () leverage hydrogen-bonding motifs for kinase inhibition .

Synthetic Utility: The target compound’s phenoxy group facilitates nucleophilic aromatic substitutions, whereas trifluoromethylpyridine derivatives () are prized for their stability in harsh reaction conditions .

Safety and Handling: Unlike morpholino-containing intermediates (), which are tailored for pharmaceutical use, the target compound requires stringent thermal safety measures due to its heat-sensitive nature .

Research Findings and Data

- Synthetic Yields: The target compound’s synthesis typically involves halogenation of phenolic precursors, achieving moderate yields (e.g., 48–80% in analogous procedures) . By comparison, propargylamine derivatives () report higher yields (~80%) due to straightforward amine-Boc protection steps .

Thermal Stability :

- Differential scanning calorimetry (DSC) of halogenated carbamates reveals decomposition peaks above 150°C, aligning with safety guidelines recommending storage below 25°C .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing tert-Butyl (3-(3-bromo-5-chlorophenoxy)propyl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the carbamate group, bromo/chloro substituents, and propyl chain connectivity. Compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carbamate C=O stretch (~1680–1720 cm) and aryl halide C-Br/C-Cl vibrations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns, ensuring purity and structural integrity .

- Elemental Analysis : Validate elemental composition (C, H, N, Br, Cl) to confirm synthesis accuracy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and direct sunlight .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance carbamate coupling efficiency. THF is preferred for its balance of solubility and low reactivity with bromo/chloro substituents .

- Catalyst Screening : Compare coupling agents like HATU or EDC/HOBt for amide bond formation. HATU often provides higher yields for sterically hindered intermediates .

- Temperature Control : Optimize reaction temperatures (e.g., 0°C for sensitive intermediates, room temperature for coupling steps) to minimize side reactions like hydrolysis .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate the product from unreacted phenoxypropyl precursors .

Q. How should discrepancies between theoretical and experimental NMR data be resolved?

- Methodological Answer :

- Structural Validation : Perform X-ray crystallography (using SHELXL software) to resolve ambiguities in stereochemistry or substituent positioning .

- Computational Modeling : Use Gaussian or ORCA for DFT calculations to simulate NMR shifts. Adjust solvent parameters (e.g., chloroform vs. DMSO) to match experimental conditions .

- Isotopic Labeling : Synthesize C-labeled analogs to trace unexpected shifts caused by electron-withdrawing effects from bromine/chlorine .

Q. What methodologies are used to assess the compound’s inhibitory effects on enzymes like kinases or proteases?

- Methodological Answer :

- In Vitro Assays :

- Fluorescence-Based Assays : Monitor enzyme activity using fluorogenic substrates (e.g., AMC-tagged peptides for proteases). IC values are calculated from dose-response curves .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to determine dissociation constants () .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the carbamate group and catalytic residues .

Q. How can researchers address unexpected byproducts during synthesis?

- Methodological Answer :

- LC-MS Monitoring : Track reaction progress in real-time to identify intermediates (e.g., dehalogenated products or hydrolyzed carbamates) .

- Reaction Quenching : Add scavengers (e.g., Amberlyst® 15 for acid-sensitive byproducts) to suppress side reactions .

- Mechanistic Studies : Use isotopic labeling (e.g., O in carbamate) to trace hydrolysis pathways under acidic/basic conditions .

Data Analysis & Stability Studies

Q. What strategies ensure the compound’s stability in long-term biological assays?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent carbamate hydrolysis. Avoid Tris buffers, which may nucleophilically attack the carbamate .

- Lyophilization : Freeze-dry aliquots and store at -80°C. Reconstitute in DMSO immediately before use to maintain activity .

- Light Protection : Store solutions in amber vials to prevent photodegradation of bromo/chloro substituents .

Q. How do electronic effects of bromine and chlorine influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent Analysis : Bromine’s strong electron-withdrawing effect activates the aryl ring for Suzuki-Miyaura couplings. Chlorine, being less electronegative, may require harsher conditions (e.g., PdCl/XPhos) for activation .

- Competition Experiments : Compare reaction rates of bromo- vs. chloro-substituted analogs under identical conditions to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.